molecular formula C11H11N5O5 B12894527 s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- CAS No. 41735-38-0

s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)-

Katalognummer: B12894527
CAS-Nummer: 41735-38-0
Molekulargewicht: 293.24 g/mol
InChI-Schlüssel: YFAORNOXWYYJHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide is a heterocyclic compound with a complex structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves the reaction of 1H-1,2,4-triazole with acetic anhydride and 5-nitrofuran-2-yl derivatives under controlled conditions . The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or hydroxylamine derivatives, while reduction typically yields amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. The nitrofuran moiety is known to interfere with microbial DNA synthesis, leading to its antimicrobial effects. The triazole ring can also interact with various enzymes and proteins, disrupting their normal function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide
  • N-(1-Methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)diacetamide
  • N-(1-Methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)diacetamide

Uniqueness

N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrofuran and triazole moieties contribute to its antimicrobial activity, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

41735-38-0

Molekularformel

C11H11N5O5

Molekulargewicht

293.24 g/mol

IUPAC-Name

N-acetyl-N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C11H11N5O5/c1-6(17)15(7(2)18)11-12-10(13-14(11)3)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3

InChI-Schlüssel

YFAORNOXWYYJHL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-])C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.